molecular formula C10H11NO3 B1601115 ethyl 2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate CAS No. 80709-78-0

ethyl 2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate

Cat. No. B1601115
CAS RN: 80709-78-0
M. Wt: 193.2 g/mol
InChI Key: GDOXDFUPXCOUGX-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate (EMFPC) is a heterocyclic compound belonging to the class of furan derivatives. It is a colorless, crystalline solid with a molecular weight of 247.3 g/mol and a melting point of 162-164 °C. EMFPC is a highly versatile molecule with a wide range of applications in the field of organic synthesis, pharmaceuticals, and material science.

Scientific Research Applications

Application in Organic Chemistry

  • Specific Scientific Field: Organic Chemistry
  • Summary of the Application: Ethyl 2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate is used in the synthesis of heteropentalenes, specifically furo[3,2-b]pyrroles and thiazolo[5,4-d]thiazoles . These compounds are of interest due to their pharmacological activity and potential applications in materials science .
  • Methods of Application or Experimental Procedures: The synthetic approach follows the Hemetsberger–Knittel protocol, which involves three reaction steps :
    • Nucleophilic substitution of halogen-containing aliphatic carboxylic acid esters
    • Knoevenagel condensation
    • Thermolysis promoting the intramolecular cyclocondensation to O,N-heteropentalene
  • Results or Outcomes: The Hemetsberger–Knittel reaction sequence is known for the preparation of O,N-heteropentalenes with three heteroatoms (2:1) and their sulfur and selenium heteroatoms containing structural analogues and bis pyrroles . The synthetic approach towards thiazolo[5,4-d]thiazoles represents a more straightforward route, according to the Ketcham cyclocondensation .

Synthesis of Bis-Hydrazides and Fused Pyrazinediones

  • Specific Scientific Field: Organic Chemistry
  • Summary of the Application: This compound has been used in the synthesis of bis-hydrazides and fused pyrazinediones .
  • Methods of Application or Experimental Procedures: The specific methods and experimental procedures are not detailed in the source. For more information, please refer to the original research article .
  • Results or Outcomes: The synthesis resulted in the formation of bis-hydrazides and fused pyrazinediones .

Vilsmeier-Haack Reaction

  • Specific Scientific Field: Organic Chemistry
  • Summary of the Application: Ethyl 2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate has been used in the Vilsmeier-Haack reaction .
  • Methods of Application or Experimental Procedures: The Vilsmeier-Haack reaction of 4H-furo pyrrole-5-carboxylate led to methyl 2-formyl-4H-furo pyrrole-5-carboxylate, which served as a starting compound for synthesis .
  • Results or Outcomes: The reaction resulted in the formation of methyl 2-formyl-4H-furo pyrrole-5-carboxylate .

Synthesis of Bis-Hydrazides and Fused Pyrazinediones

  • Specific Scientific Field: Organic Chemistry
  • Summary of the Application: This compound has been used in the synthesis of bis-hydrazides and fused pyrazinediones .
  • Methods of Application or Experimental Procedures: The specific methods and experimental procedures are not detailed in the source. For more information, please refer to the original research article .
  • Results or Outcomes: The synthesis resulted in the formation of bis-hydrazides and fused pyrazinediones .

Vilsmeier-Haack Reaction

  • Specific Scientific Field: Organic Chemistry
  • Summary of the Application: Ethyl 2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate has been used in the Vilsmeier-Haack reaction .
  • Methods of Application or Experimental Procedures: The Vilsmeier-Haack reaction of 4H-furo pyrrole-5-carboxylate led to methyl 2-formyl-4H-furo pyrrole-5-carboxylate, which served as a starting compound for synthesis .
  • Results or Outcomes: The reaction resulted in the formation of methyl 2-formyl-4H-furo pyrrole-5-carboxylate .

properties

IUPAC Name

ethyl 2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-3-13-10(12)8-5-9-7(11-8)4-6(2)14-9/h4-5,11H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDOXDFUPXCOUGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)C=C(O2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50508420
Record name Ethyl 2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50508420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate

CAS RN

80709-78-0
Record name Ethyl 2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50508420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate
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ethyl 2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate
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ethyl 2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate
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ethyl 2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate
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ethyl 2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate
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ethyl 2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate

Citations

For This Compound
1
Citations
A Krutošíková, J Kováč, M Dandárová… - Collection of …, 1981 - cccc.uochb.cas.cz
Preparation of ethyl 2-methylfuro[3,2-b]pyrrole-5-carboxylate and 2-bromofuro[3,2-b]pyrrole-5-carboxylate, as well as alkylation and hydrolysis of ethyl 2-methylfuro[3,2-b]pyrrole-5-…
Number of citations: 10 cccc.uochb.cas.cz

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